molecular formula C12H12FNO B15259166 3-fluoro-N-(furan-2-ylmethyl)-4-methylaniline

3-fluoro-N-(furan-2-ylmethyl)-4-methylaniline

Cat. No.: B15259166
M. Wt: 205.23 g/mol
InChI Key: QVUNPAHCIUHFBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(furan-2-ylmethyl)-4-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a fluorine atom, a furan ring, and a methyl group attached to the aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(furan-2-ylmethyl)-4-methylaniline typically involves the reaction of 3-fluoro-4-methylaniline with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent. The process may involve steps such as:

    Condensation Reaction: Combining 3-fluoro-4-methylaniline with furan-2-carbaldehyde in the presence of a base to form the intermediate Schiff base.

    Reduction: Reducing the Schiff base to obtain the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(furan-2-ylmethyl)-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The fluorine atom and the furan ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

3-fluoro-N-(furan-2-ylmethyl)-4-methylaniline has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.

    Biological Studies: It may serve as a probe or ligand in biological assays and studies.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(furan-2-ylmethyl)-4-methylaniline involves its interaction with specific molecular targets. The fluorine atom and the furan ring play crucial roles in binding to target proteins or enzymes, leading to the desired biological or chemical effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline: Similar structure but with a methoxy group instead of a methyl group.

    3-fluoro-N-(furan-2-ylmethyl)aniline: Lacks the methyl group on the aniline ring.

    3-fluoro-N-(furan-2-ylmethyl)benzamide: Contains a benzamide group instead of an aniline structure.

Uniqueness

3-fluoro-N-(furan-2-ylmethyl)-4-methylaniline is unique due to the specific combination of the fluorine atom, furan ring, and methyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

3-Fluoro-N-(furan-2-ylmethyl)-4-methylaniline is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12FNC_{12}H_{12}FN. The presence of the fluorine atom is noted to enhance its pharmacokinetic properties, potentially improving efficacy and metabolic stability.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Molecular Targets : The compound may bind to enzymes or receptors, modulating their activity. This interaction is facilitated by the unique structural features of the compound, particularly the fluorine atom and the furan ring.
  • Pathways Involved : It influences various signaling pathways related to cell proliferation, apoptosis, and inflammation. Studies indicate that it may inhibit certain cancer cell lines through these mechanisms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance:

  • Study Findings : A study demonstrated that this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results suggest its potential use as an antimicrobial agent in clinical settings .

Anticancer Activity

The anticancer properties of this compound have also been investigated:

  • In vitro Studies : In vitro assays indicated that the compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The effective dose (ED50) was determined to be approximately 27.74 mg/kg, demonstrating a promising therapeutic index .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against multi-drug resistant strains. The compound was found to significantly reduce bacterial load in infected animal models, supporting its potential as a novel therapeutic agent .
  • Cancer Cell Line Studies : Another research project focused on the compound's effects on cancer cell proliferation. Results showed a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 10 µM in MCF-7 cells .

Properties

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

3-fluoro-N-(furan-2-ylmethyl)-4-methylaniline

InChI

InChI=1S/C12H12FNO/c1-9-4-5-10(7-12(9)13)14-8-11-3-2-6-15-11/h2-7,14H,8H2,1H3

InChI Key

QVUNPAHCIUHFBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC=CO2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.